(R)-2-(Tosyloxymethyl)-2-methyloxirane
Description
(R)-2-(Tosyloxymethyl)-2-methyloxirane is a chiral epoxide characterized by a 2,2-disubstituted oxirane ring with a tosyloxymethyl (-CH₂OTs) and a methyl (-CH₃) group at the C2 position. The (R)-configuration at the stereocenter makes it a valuable intermediate in enantioselective organic synthesis, particularly for constructing complex molecules like pheromones, pharmaceuticals, and bioactive compounds. Its tosyl group acts as a leaving group, enabling nucleophilic substitution reactions, while the epoxide ring facilitates ring-opening reactions under catalytic or nucleophilic conditions.
This compound is synthesized via stereoselective methods, such as the tosylation of a chiral diol precursor or asymmetric epoxidation of allylic alcohols. For example, chiral tosylates like (R)-8 (a structurally related compound) are synthesized via CuI-catalyzed ring-opening of (S)-2-methyloxirane with Grignard reagents, followed by functionalization .
Properties
Molecular Formula |
C11H14O4S |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
[(2R)-2-methyloxiran-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14O4S/c1-9-3-5-10(6-4-9)16(12,13)15-8-11(2)7-14-11/h3-6H,7-8H2,1-2H3/t11-/m1/s1 |
InChI Key |
YITODUZHQFVOEZ-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@]2(CO2)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CO2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of 2,2-disubstituted epoxides depend on their substituents. Below is a comparative analysis:
Reactivity and Selectivity
Ring-Opening Reactions :
- This compound : The tosyl group enhances leaving-group ability, favoring nucleophilic attack at the adjacent carbon. This property is exploited in stereospecific substitutions to retain configuration .
- 2-Methyloxirane : Simpler substituents lead to regioselective ring-opening at the less hindered carbon, as seen in silica gel-catalyzed thiolysis to form 1,3-oxathiolanes .
- (R)-2-Phenyloxirane : Bulky phenyl groups direct nucleophilic attack to the less substituted carbon, with silica gel catalysis achieving >90% stereoselectivity .
Catalytic Behavior :
- Silica gel effectively catalyzes reactions of 2-methyl- and 2-phenyloxiranes, but tosyl-containing derivatives like this compound often require transition metals (e.g., CuI) for controlled reactivity .
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